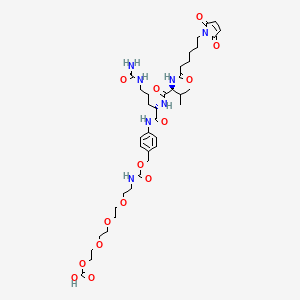

MC-Val-Cit-PABA-amide-PEG4-COOH

Description

Historical Evolution of Antibody-Drug Conjugate (ADC) Linker Technologies

First-Generation Linkers: Stability vs. Specificity

Early ADC linkers, such as hydrazones and disulfides, prioritized chemical cleavage mechanisms over enzymatic specificity. For instance, the hydrazone linker in gemtuzumab ozogamicin (Mylotarg) released calicheamicin via acidic hydrolysis in lysosomes. However, variable intracellular pH and premature extracellular cleavage led to off-target toxicity and suboptimal therapeutic indices. Disulfide linkers, reliant on cytoplasmic glutathione reduction, faced similar limitations due to extracellular glutathione in tumor microenvironments.

Table 1: Comparative Analysis of ADC Linker Generations

| Linker Type | Mechanism | Limitations | Advancements |

|---|---|---|---|

| Hydrazone (1990s) | Acidic hydrolysis | Premature cleavage | N/A |

| Disulfide (2000s) | Reductive cleavage | Extracellular glutathione | Improved plasma stability |

| Peptide (2010s) | Enzymatic cleavage | Cathepsin B heterogeneity | Tumor-specific drug release |

| PEGylated (2020s) | Enhanced solubility | Synthetic complexity | Reduced aggregation |

Peptide Linkers and the Val-Cit Revolution

The introduction of dipeptide linkers, particularly Val-Cit, marked a shift toward enzyme-mediated cleavage. Cathepsin B, overexpressed in lysosomes of malignant cells, selectively hydrolyzes the Val-Cit bond, enabling tumor-specific payload release. Early iterations like MC-Val-Cit-PAB (used in brentuximab vedotin) demonstrated superior stability in circulation compared to hydrazones, reducing systemic toxicity. However, heterogeneous drug-antibody ratios (DARs) from stochastic cysteine/maleimide conjugation necessitated further refinement.

PEGylation and Functional Group Engineering

Incorporating PEG4 spacers addressed linker hydrophobicity, which contributed to antibody aggregation and rapid clearance. The PEG4 moiety in MC-Val-Cit-PABA-amide-PEG4-COOH extends the linker’s hydrodynamic radius, shielding it from proteolytic degradation and renal filtration. Concurrently, the terminal COOH group enables site-specific conjugation via carbodiimide chemistry, improving DAR homogeneity. Modern platforms like THIOMAB™ antibodies exploit engineered cysteine residues for PEG4 linker attachment, achieving DARs of 2–4 with minimal heterogeneity.

Properties

Molecular Formula |

C38H57N7O14 |

|---|---|

Molecular Weight |

835.9 g/mol |

IUPAC Name |

2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl hydrogen carbonate |

InChI |

InChI=1S/C38H57N7O14/c1-26(2)33(44-30(46)8-4-3-5-17-45-31(47)13-14-32(45)48)35(50)43-29(7-6-15-40-36(39)51)34(49)42-28-11-9-27(10-12-28)25-59-37(52)41-16-18-55-19-20-56-21-22-57-23-24-58-38(53)54/h9-14,26,29,33H,3-8,15-25H2,1-2H3,(H,41,52)(H,42,49)(H,43,50)(H,44,46)(H,53,54)(H3,39,40,51)/t29-,33-/m0/s1 |

InChI Key |

YVUXNSIONJNMHY-ZQAZVOLISA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOC(=O)O)NC(=O)CCCCCN2C(=O)C=CC2=O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOC(=O)O)NC(=O)CCCCCN2C(=O)C=CC2=O |

Origin of Product |

United States |

Preparation Methods

Protection of l-Citrulline

l-Citrulline is protected at the α-amino group using fluorenylmethyloxycarbonyl (Fmoc) or benzyloxycarbonyl (Cbz) groups. Fmoc protection is achieved via reaction with Fmoc-Cl in dichloromethane (DCM) under basic conditions, yielding Fmoc-l-citrulline in quantitative yields. Cbz protection follows a similar pathway using Cbz-OSu (succinimidyl carbonate). These groups prevent undesired side reactions during subsequent coupling steps.

Coupling with para-Aminobenzyl Alcohol (PABOH)

The protected citrulline is coupled to PABOH using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling reagent. This step avoids oxazolone formation—a common cause of epimerization—by activating the carboxylic acid under mild conditions. For Fmoc-protected citrulline, 1.0 equivalent of N,N-diisopropylethylamine (DIPEA) is added to minimize Fmoc deprotection. The reaction proceeds at room temperature, yielding Fmoc-Cit-PABOH (17 ) or Cbz-Cit-PABOH (18 ) in 60–80% yields.

Dipeptide Formation with Valine

Fmoc deprotection of 17 is performed using 20 equivalents of triethylamine (TEA) in dimethylformamide (DMF), followed by coupling with Fmoc-Val-OSu. This step proceeds with 85–95% yield and no observable epimerization. The resulting Fmoc-Val-Cit-PABOH (8 ) is a single diastereomer, critical for maintaining linker stability in biological systems.

Incorporation of the Maleimidocaproyl (Mc) Group

The Mc group enables conjugation to antibodies via thiol-maleimide chemistry. Activated 6-maleimidohexanoic acid (Mc-OSu, 20 ) is reacted with the free amine of Val-Cit-PABOH (19 ) in DMF. This step achieves near-quantitative yields (up to 95%) when the Mc group is generated in situ using N,N'-disuccinimidyl carbonate. The final product, Mc-Val-Cit-PABOH (1 ), is obtained with >99% diastereomeric purity, ensuring optimal plasma stability (half-lives of 6.0–9.6 days in preclinical models).

Analytical Characterization and Quality Control

Critical quality attributes (CQAs) for MC-Val-Cit-PABA-amide-PEG4-COOH include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥95% |

| Diastereomeric Excess | Chiral HPLC | ≥99% |

| Molecular Weight | HRMS | 835.90 Da (C38H57N7O14) |

| Solubility | Nephelometry | ≥10 mg/mL in DMSO |

Challenges and Mitigation Strategies

Epimerization During Coupling

Early synthetic routes using ethylcarbodiimide (EDC) or N-hydroxysuccinimide (NHS) led to citrulline epimerization due to oxazolone intermediate formation. Switching to HATU and maintaining pH <8.0 suppressed racemization, improving diastereomeric excess from ~50% to >99%.

PEG4 Incorporation Efficiency

Coupling PEG4-COOH to the PABA-amide required optimization of stoichiometry. A 1.2:1 molar ratio of activated PEG4-COOH to Mc-Val-Cit-PABOH minimized unreacted starting material while avoiding dipegylation byproducts.

Applications in ADC Development

This compound has been utilized in OMTX705, a fibroblast activation protein (FAP)-targeting ADC. Preclinical studies demonstrated a drug-to-antibody ratio (DAR) of 4.0 and in vivo efficacy in xenograft models. The PEG4 spacer reduced aggregation propensity, enabling formulation at concentrations >50 mg/mL.

Chemical Reactions Analysis

Types of Reactions

MC-Val-Cit-PABA-amide-PEG4-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Cleavage: Enzymatic cleavage by proteases such as cathepsin B.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide

Major Products Formed

Cleavage: Release of the active cytotoxic drug.

Hydrolysis: Formation of valine-citrulline dipeptide and p-aminobenzylcarbamate.

Scientific Research Applications

MC-Val-Cit-PABA-amide-PEG4-COOH is widely used in scientific research, particularly in the development of antibody-drug conjugates for cancer therapy. Its applications include:

Chemistry: Used as a linker in the synthesis of complex molecules.

Biology: Facilitates targeted drug delivery in cellular studies.

Medicine: Integral component in the development of targeted cancer therapies.

Industry: Used in the production of pharmaceutical compounds .

Mechanism of Action

MC-Val-Cit-PABA-amide-PEG4-COOH exerts its effects by facilitating the targeted delivery of cytotoxic drugs to cancer cells. The compound is cleaved by cellular proteases, releasing the active drug within the target cells. This targeted delivery maximizes therapeutic efficacy while minimizing side effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Functional Group Variations

Maleimide vs. Azide :

Terminal COOH vs. OH :

PEG Chain Length Impact

Stability and Release Kinetics

- Protease Sensitivity :

- Solubility :

Research Findings and Limitations

- Efficacy in Tumor Models :

- Stability Concerns :

- Maleimide groups in this compound may undergo hydrolysis in plasma, necessitating optimized storage conditions (-20°C, lyophilized) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.